6-Chloronicotinic acid
Overview
Description
6-Chloronicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
6-Chloronicotinic acid is a common degradation product of multiple neonicotinoids . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine . They primarily target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the death of the insect .
Mode of Action
The mode of action of this compound is similar to other neonicotinoids by acting as an agonist of nAChRs . It binds to these receptors, causing overstimulation of the nervous system, which eventually leads to paralysis and death of the insect .
Biochemical Pathways
The metabolic pathways for the microbial degradation of neonicotinoids, including this compound, have been systematically discussed . The metabolites rapidly produce this compound, which is finally mineralized to H2O and CO2 . This degradation process converts xenobiotics into less toxic substances .
Pharmacokinetics
It is known that neonicotinoids, from which this compound is derived, are water-soluble . This property allows them to be absorbed by plants and distributed throughout their tissues, including leaves, flowers, nectar, and pollen .
Result of Action
The primary result of the action of this compound is the death of target insects due to overstimulation of their nervous system . It’s also important to note that neonicotinoids have been linked to adverse ecological effects, including risks to many non-target organisms, specifically bees and pollinators .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its water solubility allows it to be easily taken up by plants and distributed throughout their tissues . This also means that it can easily contaminate water bodies, posing risks to aquatic life . Furthermore, its persistence in the environment can lead to chronic exposure of non-target organisms . Therefore, careful monitoring and control of its use are essential to minimize its environmental impact .
Biochemical Analysis
Biochemical Properties
The exact role of 6-Chloronicotinic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a bacterium, Hymenobacter latericoloratus CGMCC 16346, can degrade 64% of imidacloprid, a neonicotinoid pesticide, using maltose as a co-carbon source . The degradation process involves the transformation of imidacloprid into this compound .
Cellular Effects
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that it can be involved in the degradation of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that two metabolites of imidacloprid, urea, and olefin were found to be present in the soil over a period of 60–75 days, with respective concentrations of 0.121 and 0.21 .
Dosage Effects in Animal Models
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Metabolic Pathways
This compound is involved in the metabolic pathway of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into this compound .
Transport and Distribution
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Subcellular Localization
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a series of well-controlled reactions. For instance, 6-hydroxynicotinic acid is dissolved in triethylamine, followed by the addition of phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and acidified to precipitate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of microbial degradation and biochemical mechanisms of neonicotinoids.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, differing by the absence of the chlorine atom.
6-Hydroxynicotinic Acid: An intermediate in the synthesis of 6-chloronicotinic acid.
Imidacloprid: A neonicotinoid insecticide that shares structural similarities and targets the same receptors.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with specific applications .
Properties
IUPAC Name |
6-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWMVMPAYRWUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063775 | |
Record name | 6-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-23-8 | |
Record name | 6-Chloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloronicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5326-23-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 6-Chloronicotinic acid in the environment?
A1: this compound is a major metabolite of several widely used neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram. These insecticides are used on a variety of crops and can persist in soil and water, leading to the formation and accumulation of 6-CNA. [, , , ]
Q2: Does this compound interact with the nicotinic acetylcholine receptor (nAChR) like its parent neonicotinoid compounds?
A2: While 6-CNA shares structural similarities with neonicotinoids, studies show it has significantly lower affinity for insect nAChRs. [, ] Experiments with honeybees demonstrated that 6-CNA did not induce inward currents in neurons expressing nAChRs even at high concentrations (3 mM). In contrast, imidacloprid and certain other metabolites exhibited potent agonistic activity on these receptors. []
Q3: Is there evidence that 6-CNA acts as a chemosensitizer in some organisms?
A3: Yes, research on amphipods (Gammarus fossarum) revealed that 6-CNA can inhibit the multixenobiotic resistance (MXR) defense system at low concentrations. This system, mediated by efflux transporters, normally protects organisms from xenobiotics. [] Inhibition of MXR by 6-CNA could potentially lead to increased cellular uptake and toxicity of other contaminants present in the environment.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.55 g/mol.
Q5: Are there spectroscopic methods available for this compound identification and quantification?
A5: Yes, several spectroscopic methods have been employed for 6-CNA analysis, including:
- 1H NMR: This technique can monitor the photocatalytic degradation of 6-CNA, providing insights into degradation kinetics and potential intermediates. []
- FTIR: This method has been used to track the degradation of specific functional groups within 6-CNA during photocatalysis. []
Q6: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological matrices?
A6: Several analytical techniques have been developed and validated for 6-CNA determination, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) or mass spectrometry (MS), HPLC is widely used for separating and quantifying 6-CNA in various matrices, including sweet cherry samples, environmental samples, and urine. [, , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization steps, offers high sensitivity and selectivity for 6-CNA analysis in complex matrices like coffee, urine, and industrial water. [, , ]
- Ion Chromatography (IC): Coupled with online photoinduced fluorescence detection, IC provides a sensitive and cost-effective approach for simultaneous determination of 6-CNA and its parent neonicotinoids in environmental samples. [, ]
- Fluorescence Polarization Immunoassay (FPIA): While less sensitive than chromatographic techniques, FPIA offers a rapid and simple method for screening 6-CNA in agricultural, environmental, and biological samples. []
Q7: How persistent is this compound in the environment?
A7: The persistence of 6-CNA varies depending on environmental factors such as soil type, pH, and microbial activity. While some studies indicate it can persist for extended periods, others report relatively rapid degradation. [, , ] Research is ongoing to better understand its environmental fate and potential for bioaccumulation.
Q8: Has this compound been detected in human samples?
A8: Yes, 6-CNA has been detected in the urine of individuals exposed to neonicotinoid insecticides. [, , ] These findings highlight the potential for human exposure to this metabolite through various pathways, including the consumption of contaminated food and beverages.
Q9: What is the known toxicity profile of this compound in mammals?
A9: While 6-CNA is generally considered less toxic than its parent neonicotinoids, research on its specific toxicological effects is still developing. Some studies suggest it may have neurotoxic effects, but more research is needed to fully understand its potential risks to human health. [, ]
Q10: Are there microorganisms capable of degrading this compound?
A10: Yes, several bacterial strains have been identified that can degrade 6-CNA. These include:* Bradyrhizobiaceae strain SG-6C: This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway. []* Leifsonia sp. PC-21: This strain cometabolizes imidacloprid, with 6-CNA as an intermediate that undergoes further degradation. []* Bacillus alkalinitrilicus: This bacterium has been shown to enhance the degradation of imidacloprid in soil, with 6-CNA identified as a major metabolite. []* Bacillus aerophilus: Similar to B. alkalinitrilicus, this bacterium exhibits imidacloprid degradation capabilities, producing 6-CNA as a metabolite. []
Q11: Can photocatalysis be used to degrade this compound?
A11: Yes, research demonstrates that 6-CNA can be effectively degraded by photocatalysis using TiO2 as a catalyst under UV irradiation. [, , ] This method holds promise for the removal of 6-CNA from contaminated water sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.